Product packaging for 2-Chloro-3-methoxypyridin-4-ol(Cat. No.:CAS No. 1227600-20-5)

2-Chloro-3-methoxypyridin-4-ol

Cat. No.: B2917008
CAS No.: 1227600-20-5
M. Wt: 159.57
InChI Key: VQYGBCARRFRHJT-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. globalresearchonline.net This fundamental structure gives rise to a vast class of compounds known as pyridine derivatives, which are of paramount importance in numerous fields of chemical research. nih.gov These derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. chemrxiv.org The pyridine ring is a common scaffold in many natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov

The presence of the nitrogen atom in the pyridine ring imparts distinct physical and chemical properties compared to benzene. It renders the molecule basic and capable of forming hydrogen bonds. nih.gov Pyridine and its derivatives are widely used as polar, aprotic solvents and reagents in organic synthesis. globalresearchonline.net The versatility of the pyridine scaffold allows for easy functionalization, leading to a diverse array of derivatives with a broad spectrum of applications. nih.gov In medicinal chemistry, pyridine-containing compounds have been investigated for a wide range of biological activities. sciencepublishinggroup.comjchemrev.com

Significance of Halogenated Pyridinols in Heterocyclic Chemistry

Within the extensive family of pyridine derivatives, halogenated pyridinols represent a particularly significant subclass. These compounds are characterized by the presence of one or more halogen atoms (F, Cl, Br, I) and a hydroxyl (-OH) group attached to the pyridine ring. The introduction of a halogen atom can significantly influence the electronic properties, reactivity, and biological activity of the parent pyridinol molecule. cymitquimica.comcymitquimica.com

Halogenation can alter the lipophilicity of a compound, which is a critical factor in its pharmacokinetic profile and ability to cross biological membranes. cymitquimica.com Furthermore, the halogen atom can serve as a reactive handle for further synthetic transformations, such as nucleophilic substitution and cross-coupling reactions, enabling the construction of more complex molecular architectures. cymitquimica.comiust.ac.ir The position of the halogen and hydroxyl groups on the pyridine ring is crucial in determining the compound's specific chemical and biological properties. For instance, the presence of a chlorine atom can make a compound a candidate for various chemical reactions, including nucleophilic substitutions. cymitquimica.com

Historical Context of 2-Chloro-3-methoxypyridin-4-ol and Related Structures in Academic Investigations

The study of pyridine derivatives dates back to the 19th century, with the first synthesis of pyridine itself reported by William Ramsay in 1876. globalresearchonline.net The exploration of substituted pyridines, including pyridinols, gained momentum with the development of synthetic methodologies. Early research focused on understanding the tautomeric equilibrium between the hydroxypyridine and pyridone forms, a fundamental concept in heterocyclic chemistry. smolecule.com

Investigations into halogenated pyridinols are a more recent development, driven by the quest for novel compounds with specific functionalities for applications in medicinal chemistry and materials science. The synthesis and characterization of compounds like this compound are part of a broader effort to systematically explore the chemical space of substituted pyridines. The strategic placement of chloro, methoxy (B1213986), and hydroxyl groups on the pyridine ring creates a unique electronic and steric environment, making it a valuable subject for both theoretical and practical studies in organic synthesis. Research into related structures, such as 2-chloro-3-hydroxypyridine, has demonstrated their utility as intermediates in the synthesis of more complex heterocyclic systems. chemicalbook.com The study of such compounds contributes to a deeper understanding of structure-activity relationships and the design of new molecules with desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO2 B2917008 2-Chloro-3-methoxypyridin-4-ol CAS No. 1227600-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYGBCARRFRHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 3 Methoxypyridin 4 Ol and Its Structural Analogs

Established Synthetic Routes for Pyridinol and Pyridinone Scaffolds

The formation of the foundational pyridinol and pyridinone rings can be approached in two principal ways: building the heterocyclic ring from acyclic precursors or functionalizing a pre-existing pyridine (B92270) ring. acsgcipr.org

Cyclization and Condensation Strategies for Ring Formation

Multi-component reactions are highly efficient for constructing the pyridine ring system. These methods assemble the ring from simpler, acyclic starting materials in a single pot, often with high atom economy. acsgcipr.org

Hantzsch Pyridine Synthesis : This well-established four-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). chemtube3d.comfiveable.me The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgthermofisher.com The driving force for the final oxidation step is the formation of the stable aromatic system. wikipedia.org

Guareschi-Thorpe Synthesis : This method provides direct access to 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridinones). rsc.org It is a three-component condensation of a β-ketoester, an alkyl cyanoacetate (B8463686) (or cyanoacetamide), and a nitrogen source like ammonia. drugfuture.comacs.org Modern variations of this reaction utilize ammonium carbonate in aqueous media, presenting a greener and more user-friendly approach. rsc.orgrsc.orgnih.gov

Kröhnke Pyridine Synthesis : This method generates highly functionalized pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org The reaction proceeds through a Michael addition followed by condensation and cyclization. wikipedia.org

Table 1: Comparison of Major Pyridine Ring Synthesis Strategies

Synthesis MethodKey ReactantsPrimary Product TypeKey Features
Hantzsch SynthesisAldehyde, β-Ketoester (2 eq.), Ammonia/Ammonium AcetateSubstituted Pyridines (via Dihydropyridine (B1217469) intermediate)Forms dihydropyridine that requires oxidation; highly versatile. wikipedia.orgtandfonline.com
Guareschi-Thorpe Synthesisβ-Ketoester, Cyanoacetic Ester, AmmoniaHydroxy-cyanopyridines (Pyridinones)Directly yields hydroxypyridines/pyridinones. rsc.orgdrugfuture.com
Kröhnke Synthesisα-Pyridinium Methyl Ketone Salt, α,β-Unsaturated Carbonyl2,4,6-Trisubstituted PyridinesUses pyridine as a reagent that is not incorporated into the final product. wikipedia.orgwikipedia.org

Approaches from Pre-formed Pyridine Rings via Carbonyl Introduction

Synthesizing pyridinols from an existing pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which makes it resistant to many substitution reactions. nih.govpharmaguideline.com However, several strategies have been developed to introduce the required functionality.

One common approach involves the N-oxidation of the pyridine ring. The resulting pyridine-N-oxide is more susceptible to both electrophilic and nucleophilic attack. This activation allows for the introduction of various functional groups, which can then be converted into a hydroxyl or carbonyl group. pharmaguideline.com For instance, reaction of pyridine-N-oxides with reagents like acetic anhydride (B1165640) can lead to 2-acetoxypyridine, which upon hydrolysis yields 2-pyridone.

Direct C-H functionalization is a more modern but often difficult approach for pyridine functionalization. rsc.org It typically requires transition-metal catalysis to selectively activate a specific C-H bond for the introduction of a new functional group. nih.gov

Targeted Synthesis of Chloro- and Methoxy-Substituted Pyridines

The synthesis of specifically substituted pyridines like 2-Chloro-3-methoxypyridin-4-ol involves precise methods for introducing halogen and alkoxy groups onto the ring.

Chlorination Reactions of Substituted Pyridines (e.g., 3-methoxypyridine (B1141550) chlorination)

Direct electrophilic chlorination of the pyridine ring is generally difficult due to its electron-deficient character. pharmaguideline.com For substituted pyridines, the existing groups' electronic and directing effects play a crucial role. A methoxy (B1213986) group is an activating, ortho-para directing group in standard aromatic systems. In the pyridine series, its influence is combined with the deactivating effect of the ring nitrogen.

A practical route to chloro-methoxy pyridines often involves starting with a precursor that already contains one of the desired functionalities or can be easily converted. For instance, a synthesis method for 4-chloro-3-methoxy-2-methyl-pyridine has been disclosed starting from 3-methoxy-2-methyl-4-pyranone and using phosphorus oxychloride, which acts as both a chlorinating agent and facilitates the ring transformation. scispace.com Vapour-phase chlorination at elevated temperatures is another method used for producing chlorinated pyridine derivatives, though it can be aggressive and lead to multiple chlorinations. google.com

Nucleophilic Aromatic Substitution (SNAr) in Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and a key method for introducing substituents like the methoxy group. wikipedia.org The electron-deficient nature of the pyridine ring makes it highly susceptible to attack by nucleophiles, particularly when a good leaving group, such as a halide, is present at the 2- or 4-position. wikipedia.orgnih.gov

The attack of a nucleophile, such as a methoxide (B1231860) ion (CH₃O⁻), on a chloropyridine is favored at the C-2 and C-4 positions. stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.compearson.com Attack at the C-3 position does not allow for this delocalization onto the nitrogen, making the intermediate less stable and the reaction slower. stackexchange.com Therefore, a common strategy to synthesize a methoxypyridine is to react the corresponding chloropyridine with sodium methoxide.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridine

Position of AttackReactivity towards NucleophilesReason for Reactivity
C-2 (ortho)HighNegative charge of the intermediate can be delocalized onto the ring nitrogen. stackexchange.comyoutube.com
C-4 (para)HighNegative charge of the intermediate can be delocalized onto the ring nitrogen. stackexchange.comyoutube.com
C-3 (meta)LowIntermediate's negative charge cannot be delocalized onto the ring nitrogen. stackexchange.com

Functional Group Interconversions on Pyridine Cores

Once a substituted pyridine core is assembled, functional group interconversions (FGIs) provide pathways to the final target molecule. This is a powerful strategy for late-stage modification of complex molecules. digitellinc.com

Key interconversions relevant to the synthesis of this compound include:

Halogen as a Handle : A chloro substituent can serve as a leaving group in SNAr reactions to introduce other functionalities. rsc.org Conversely, it can also be used as a directing group for metallation at an adjacent position, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. rsc.org

Methoxy to Hydroxyl Conversion : The O-demethylation of a methoxypyridine to the corresponding pyridinol (or pyridone) is a critical step. This is typically achieved by treating the methoxy-substituted pyridine with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr).

Amino to Hydroxyl Conversion : An aminopyridine can be converted to a pyridinol. This transformation often proceeds via the formation of a diazonium salt by treating the amine with nitrous acid, followed by hydrolysis to introduce the hydroxyl group.

These established and targeted synthetic methodologies provide a versatile toolkit for chemists to construct complex molecules like this compound, enabling access to a wide range of structural analogs.

Synthesis of Precursors and Intermediates Relevant to this compound Scaffolds

The synthesis of complex heterocyclic molecules like this compound relies on the availability of appropriately functionalized precursors and intermediates.

Preparation of Aminopyridine Derivatives

Aminopyridines are crucial building blocks in the synthesis of many pharmaceuticals and other functional organic molecules. nih.gov Various methods exist for their preparation, including the amination of halopyridines and the reduction of nitropyridines. nih.govsemanticscholar.org

One common approach involves the substitution of a halogen on the pyridine ring with an amine group. This can be achieved using ammonia or other amines, often with the aid of a catalyst such as copper or palladium compounds. nih.govrsc.org For instance, 2-bromopyridine (B144113) can be efficiently converted to 2-aminopyridine (B139424) using aqueous ammonia in the presence of a copper(I) oxide catalyst. rsc.org Another powerful method is the Buchwald-Hartwig amination, which utilizes a palladium catalyst to facilitate the coupling of halopyridines with amines. nih.gov

Alternatively, aminopyridines can be synthesized through the reduction of nitropyridine precursors. For example, 4-nitropyridine-N-oxide can be reduced using iron in the presence of mineral acids to yield 4-aminopyridine (B3432731) in good yields. semanticscholar.org Multicomponent reactions offer another efficient route to highly substituted 2-aminopyridines from simple starting materials. nih.gov

Starting MaterialReagentsProductYield (%)
2-BromopyridineNH₃·H₂O, Cu₂O, K₂CO₃, DMEDA2-Aminopyridine92% rsc.org
4-Nitropyridine-N-oxideFe, HCl4-Aminopyridine80-85% semanticscholar.org
Enaminone, Malononitrile, Primary AmineSolvent-freeSubstituted 2-AminopyridineVaries nih.gov

This table summarizes different methods for the synthesis of aminopyridine derivatives.

Condensation Reactions for Pyridine Carbonitriles

Condensation reactions are a cornerstone of pyridine synthesis, allowing for the construction of the pyridine ring from acyclic precursors. baranlab.org These reactions often involve the condensation of carbonyl compounds with ammonia or an ammonia equivalent. baranlab.orggoogle.com

A well-known method is the Hantzsch pyridine synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. acsgcipr.org Variations of this approach, such as the Guareschi-Thorpe and Bohlmann-Rahtz reactions, can directly yield the aromatic pyridine product. acsgcipr.org

Pyridine carbonitriles, specifically, can be synthesized through various condensation pathways. For example, the reaction of 2,4-pentadienenitrile (B12330761) compounds with amines can produce 2-aminopyridine derivatives, some of which may contain a nitrile group. google.com Another approach involves the use of benzoylacetonitrile (B15868) as a key intermediate in reactions such as the Friedlander reaction or Michael additions to form substituted pyridines. researchgate.net These reactions provide access to a diverse range of pyridine carbonitriles, which are valuable intermediates in organic synthesis.

Reaction NameReactantsProduct Type
Hantzsch SynthesisAldehyde, β-Ketoester, AmmoniaDihydropyridine (oxidized to Pyridine)
Bohlmann-Rahtz SynthesisEnamine, Ethynyl KetoneSubstituted Pyridine researchgate.net
Guareschi-Thorpe ReactionCyanoacetamide, 1,3-DiketonePyridin-2-one

This table outlines common condensation reactions used in the synthesis of pyridine rings.

Regioselective Functionalization Strategies

The regioselective functionalization of the this compound core is a critical aspect of its synthetic utility, enabling the introduction of various substituents at specific positions on the pyridine ring. The inherent electronic properties and steric environment of the substituted pyridine ring largely dictate the outcome of these reactions. The presence of the chloro, methoxy, and hydroxyl groups influences the reactivity of the remaining C5 and C6 positions, allowing for controlled derivatization.

The functionalization of pyridine rings can be directed to specific positions, a concept of significant interest in medicinal chemistry for creating diverse molecular scaffolds. mdpi.com Strategies often involve the activation of C-H bonds, which has become a powerful tool for more efficient and selective syntheses by avoiding the need for pre-functionalized starting materials. researchgate.net

For pyridine derivatives, the inherent electronic properties often favor functionalization at the C2 and C4 positions. However, by employing specific directing groups or reaction conditions, selectivity for other positions can be achieved. For instance, the development of methods for C4-selective functionalization of pyridines has been an area of active research. digitellinc.comnih.gov

In the context of substituted pyridines like this compound, the existing substituents play a crucial role in directing further reactions. The 2-chloro substituent, for example, has been shown to have a strong impact on the regioselectivity of functionalization, sometimes inverting the selectivity compared to an unsubstituted pyridine. mdpi.com This effect can be leveraged to achieve desired substitution patterns.

One common strategy for regioselective functionalization is the use of pyridyne intermediates. The generation of a 3,4-pyridyne from a 3-chloropyridine (B48278) derivative allows for the regioselective addition of nucleophiles. For instance, treatment of a 3-chloro-2-alkoxypyridine with a strong base can lead to a 3,4-pyridyne, which then reacts with a Grignard reagent to afford a 4-substituted product. This intermediate can then be trapped with an electrophile at the 3-position, resulting in a 3,4-difunctionalized pyridine. nih.gov

The table below summarizes regioselective functionalization strategies applicable to pyridine derivatives, which can be extrapolated for this compound.

Strategy Reagents and Conditions Description Potential Outcome on this compound
Directed ortho-Metalation (DoM) n-BuLi, s-BuLi, or LDA at low temperaturesThe methoxy or the deprotonated hydroxyl group can direct lithiation to the adjacent C5 position.Introduction of an electrophile at the C5 position.
Halogen-Dance Reaction Strong base (e.g., LDA)Migration of the chloro substituent, potentially to the C5 or C6 position, followed by functionalization.Isomerization and subsequent functionalization at a different position.
Nucleophilic Aromatic Substitution (SNAr) Strong nucleophiles (e.g., alkoxides, amines)The electron-withdrawing nature of the nitrogen and the chloro group can activate the ring for nucleophilic attack, primarily at C2 and C6.Substitution of the chloro group or functionalization at C6, depending on the nucleophile and conditions.
C-H Activation/Functionalization Transition metal catalysts (e.g., Pd, Rh, Ru) and directing groupsDirect functionalization of C-H bonds, with regioselectivity controlled by the catalyst and directing group.Selective arylation, alkylation, or other functionalization at C5 or C6.
Pyridyne Intermediates Generation from a di-halogenated precursor or via directed ortho-metalation followed by elimination.Formation of a highly reactive pyridyne intermediate allows for subsequent cycloaddition or nucleophilic addition reactions.Difunctionalization at adjacent positions, for example, C5 and C6.

Research into the regioselective synthesis of functionalized pyridines has also explored the use of pyridine N-oxides. The N-oxide group can activate the pyridine ring for both electrophilic and nucleophilic attack at different positions, offering another layer of control over functionalization. researchgate.net While direct studies on this compound are limited, the principles established for other substituted pyridines provide a strong foundation for predicting and developing regioselective functionalization strategies for this specific compound. The interplay of the existing substituents is key to controlling the introduction of new functional groups, enabling the synthesis of a wide range of derivatives with potential applications in various fields.

Mechanistic Studies of 2 Chloro 3 Methoxypyridin 4 Ol Reactivity and Transformations

Electrophilic Substitution Reaction Mechanisms on Pyridine (B92270) Rings

The pyridine ring's reactivity in electrophilic aromatic substitution (EAS) is significantly lower than that of benzene (B151609). wikipedia.orglibretexts.org This reduced reactivity is attributed to the electronegative nitrogen atom, which withdraws electron density from the ring carbons, making the system less nucleophilic. libretexts.orggcwgandhinagar.com Furthermore, in acidic conditions typical for EAS reactions, the nitrogen atom is often protonated, further deactivating the ring. libretexts.org

Directing Effects of Halogen and Methoxy (B1213986) Substituents

The regiochemical outcome of electrophilic substitution on a substituted pyridine ring is dictated by the directing effects of the existing substituents. In the case of 2-Chloro-3-methoxypyridin-4-ol, three substituents—chloro, methoxy, and hydroxyl (in its pyridin-4-ol tautomeric form)—vie for influence.

Methoxy Group: The methoxy group at C-3 is an activating group, donating electron density to the ring through its strong resonance effect, and directs substitution to the ortho and para positions.

Hydroxyl Group: The hydroxyl group at C-4 makes the compound exist in equilibrium with its 2-chloro-3-methoxy-1H-pyridin-4-one tautomer. The hydroxyl group is a potent activating group, directing ortho and para.

The interplay of these groups determines the ultimate position of electrophilic attack. The activation from the methoxy and hydroxyl groups can help to overcome the inherent unreactivity of the pyridine ring. pearson.com

Influence of Electronic Effects on Regioselectivity

Electronic effects are paramount in determining the regioselectivity of EAS on the pyridine ring. The nitrogen atom makes the C-2, C-4, and C-6 positions significantly electron-deficient. wikipedia.orglibretexts.org Consequently, electrophilic attack is disfavored at these positions because it would place a positive charge on the already electronegative nitrogen in one of the resonance intermediates. libretexts.orgbhu.ac.in This makes the C-3 and C-5 positions the most electron-rich and generally favored for electrophilic substitution. wikipedia.orgbhu.ac.in

For this compound, the directing effects of the substituents must be considered in concert with the intrinsic properties of the pyridine ring. The presence of electron-withdrawing groups can further modify this landscape; for instance, an electron-withdrawing group at the 3-position can facilitate C-4 arylation by increasing the acidity of the corresponding C-H bond. nih.gov The relative acidities of the C-H bonds at different positions play a crucial role, with studies on pyridine itself showing the C-H at the 4-position to be the most acidic in the gas phase. acs.org

SubstituentPositionElectronic EffectDirecting Influence
ChloroC-2Inductively Withdrawing (-I), Resonance Donating (+M)Deactivating, Ortho/Para-directing
MethoxyC-3Inductively Withdrawing (-I), Strongly Resonance Donating (+M)Activating, Ortho/Para-directing
HydroxylC-4Inductively Withdrawing (-I), Strongly Resonance Donating (+M)Strongly Activating, Ortho/Para-directing
Pyridine NitrogenN-1Strongly Inductively and Mesomerically Withdrawing (-I, -M)Deactivating, Meta-directing (relative to N)

Nucleophilic Substitution Reaction Mechanisms on Pyridine Rings

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly when a good leaving group is present at the C-2 or C-4 positions. wikipedia.org

Mechanisms Involving the Chlorine Atom at the Pyridine Ring

The chlorine atom at the C-2 position of this compound is susceptible to nucleophilic substitution. This reaction does not proceed via SN1 or SN2 mechanisms but rather through a nucleophilic aromatic substitution (SNAr) pathway. stackexchange.commyttex.net This is an addition-elimination mechanism. vaia.com

The process involves two main steps:

Addition: A nucleophile attacks the C-2 carbon, which bears the chlorine atom. This breaks the aromaticity of the ring and forms a negatively charged, tetrahedral intermediate, often referred to as a Meisenheimer-like complex. myttex.net The electron-withdrawing pyridine nitrogen is crucial for stabilizing this intermediate by delocalizing the negative charge. stackexchange.comvaia.com

Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group. youtube.com

This mechanism is analogous to nucleophilic acyl substitution on acid chlorides. myttex.netyoutube.com The SNAr reaction on 2-chloropyridine (B119429) is significantly faster than on chlorobenzene (B131634) because the pyridine nitrogen effectively stabilizes the anionic intermediate, which is the rate-determining step. vaia.com

StepDescriptionKey Features
1. Nucleophilic Attack (Addition)The nucleophile attacks the carbon atom bonded to the chlorine, breaking the C=C double bond and pushing electrons onto the ring.Formation of a tetrahedral, anionic intermediate (Meisenheimer-like complex). Aromaticity is temporarily lost. This is the rate-determining step. vaia.com
2. Leaving Group Departure (Elimination)The lone pair on the nitrogen (or another ring atom via resonance) reforms the aromatic system by expelling the chloride ion.Aromaticity is restored. The leaving group (Cl⁻) is expelled.

Amine Group Reactivity as a Nucleophile in Related Pyridinamines

To understand potential reactions where a derivative of the title compound might act as a nucleophile, it is instructive to examine the reactivity of aminopyridines. 2-Aminopyridine (B139424), for instance, is a synthon with dual nucleophilic character. sioc-journal.cn The nucleophilicity of pyridines can be significantly enhanced by the presence of an amino group, especially at the 4-position. researchgate.net

In 4-aminopyridine (B3432731), the amino group's lone pair of electrons can be donated into the ring via resonance, which greatly increases the electron density and basicity of the ring nitrogen. researchgate.netacs.org This makes the ring nitrogen a potent nucleophile, capable of participating in various reactions. researchgate.net The catalytic activity of certain 4-aminopyridines has been shown to surpass that of traditional N-nucleophiles. researchgate.net While this compound does not have an amino group, understanding the nucleophilic enhancement in aminopyridines provides a framework for how substituents can modulate the nucleophilic character of the pyridine nitrogen.

Reaction Pathway Investigations and Intermediate Characterization

Investigating the specific reaction pathways of substituted pyridines often reveals complex mechanisms and intermediates. For example, studies on the lithiation of 2-chloro- and 2-methoxypyridine (B126380) using lithium dialkylamides did not result in a simple, direct deprotonation at the C-3 position. acs.org Instead, the evidence suggested a more convoluted mechanism involving the pre-complexation of the lithium base near the C-6 proton, followed by the formation of a 3,6-dilithio pyridine intermediate. acs.org This highlights that substituent-directed reactions on the pyridine ring can be intricate and may not follow straightforward pathways.

Another common strategy to alter reaction pathways is the conversion of the pyridine to a pyridine N-oxide. wikipedia.org Oxidation of the ring nitrogen prevents it from reacting with electrophiles and activates the C-2 and C-4 positions for substitution. wikipedia.org The N-oxide group can later be removed, providing a route to products not accessible by direct substitution on the parent pyridine. wikipedia.org For a molecule like this compound, such a strategy could be employed to direct functionalization to the C-6 position.

Investigation of Complex Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. rsc.org The utility of MCRs in generating molecular complexity from simple precursors has made them a cornerstone of modern organic synthesis and drug discovery. nih.gov While specific studies detailing the participation of this compound in complex MCRs are not extensively documented in the provided results, the reactivity of similar substituted pyridines and related heterocycles in such reactions offers valuable mechanistic insights.

For instance, the Groebke-Blackburn-Bienaymé reaction (GBBR) involves the acid-catalyzed reaction of an α-aminoazine, an aldehyde, and an isocyanide to form imidazoazines. csic.es Computational studies on similar systems have shown that the reaction proceeds through the formation of an imine, followed by cyclization. csic.es In the context of this compound, the pyridinol tautomer could potentially act as the nucleophilic component, although its reactivity would be modulated by the electronic effects of the chloro and methoxy substituents.

Other relevant MCRs include the Ugi and Passerini reactions, which are isocyanide-based. nih.gov The Ugi four-component reaction, for example, involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov The mechanism is a cascade process initiated by the formation of an iminium ion, which then reacts with the isocyanide. nih.gov The participation of a substituted pyridinol like this compound would depend on its ability to act as one of the four components, likely after appropriate functional group manipulation.

The synthesis of various heterocyclic systems, such as quinoline-pyridine hybrids and pyrazolo[3,4-b]pyridines, has been achieved through MCRs involving substituted pyridines. mdpi.com These reactions often proceed through a series of condensation, addition, and cyclization steps, frequently catalyzed by acids, bases, or transition metals. mdpi.comnih.gov The specific pathway and efficiency of such a reaction involving this compound would be influenced by the directing effects of its substituents.

Proposed Mechanisms for Directed Metallation (e.g., pre-complexation and dilithio intermediate formation)

Directed ortho metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.org The mechanism involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. acs.org The DMG coordinates to the lithium base, directing the deprotonation to an adjacent site. acs.org

For pyridinol systems like this compound, the hydroxyl group (or its corresponding lithiated form) and the methoxy group can both act as DMGs. The general mechanism for DoM involves the pre-complexation of the organolithium base (e.g., n-BuLi or s-BuLi) with the heteroatom of the DMG. acs.org This brings the base into proximity of the ortho proton, facilitating its abstraction and leading to the formation of a thermodynamically stable ortho-lithiated intermediate. acs.org

In the case of this compound, the situation is more complex due to the presence of multiple potential directing groups and acidic protons. The hydroxyl group is the most acidic proton and would be deprotonated first to form a lithium pyridinolate. This pyridinolate oxygen can then act as a powerful DMG. The methoxy group at the 3-position can also direct lithiation. The interplay between these directing groups and the deactivating effect of the chlorine atom determines the site of metallation.

The formation of a dilithio intermediate is a plausible scenario. After the initial deprotonation of the hydroxyl group, a second equivalent of the organolithium base could be directed by the resulting lithium oxide and the methoxy group to deprotonate one of the ring carbons. The regioselectivity of this second deprotonation would be influenced by the relative directing power of the -OLi and -OMe groups and the electronic influence of the chlorine atom. Research on substituted alkoxypyridines has shown that lithiation can be directed to specific positions by carefully choosing the base and reaction conditions. arkat-usa.orgresearchgate.net For instance, the use of lithium tetramethylpiperidide (LTMP) has been employed for the lithiation of other substituted pyridines. arkat-usa.org

It is also important to consider the possibility of metal-halogen exchange, where the organolithium reagent exchanges with the chlorine atom. uwindsor.ca However, with chlorine, directed ortho metallation is generally faster than metal-halogen exchange. uwindsor.ca

Redox Chemistry of Pyridinol Systems

The redox chemistry of pyridinols is a key aspect of their reactivity, allowing for further functionalization of the heterocyclic core.

Oxidation Pathways of Hydroxyl Groups

The hydroxyl group of pyridinols can be oxidized to a carbonyl group, yielding the corresponding pyridinone. This transformation is a common reaction for alcohols. The oxidation of the hydroxyl group at the 4-position of this compound would lead to the formation of 2-chloro-3-methoxy-1H-pyridin-4-one.

Common oxidizing agents for this type of transformation include manganese dioxide (MnO2), potassium permanganate (B83412) (KMnO4), and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO3). The choice of reagent is often dictated by the presence of other sensitive functional groups in the molecule.

The mechanism of oxidation can vary depending on the oxidant used. For example, with chromium(VI) reagents, the reaction often proceeds through the formation of a chromate (B82759) ester intermediate. This is followed by the abstraction of a proton from the carbon bearing the hydroxyl group, leading to the elimination of a reduced chromium species and the formation of the ketone.

In some cases, oxidation can be part of a more complex reaction sequence. For instance, cross-dehydrogenative coupling (CDC) reactions can involve the oxidation of a C-H bond adjacent to a heteroatom, followed by coupling with another molecule. rsc.org While not a direct oxidation of the hydroxyl group itself, such reactions highlight the diverse oxidative pathways available for related systems.

Reduction Strategies for Halogen Removal

The chlorine atom on the pyridine ring can be removed through various reductive dehalogenation methods. This is a valuable transformation for accessing pyridinol scaffolds without the halogen substituent.

Catalytic hydrogenation is a common and effective method for the reduction of aryl halides. This typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the hydrogen halide formed. The mechanism involves the oxidative addition of the aryl halide to the metal surface, followed by hydrogenolysis of the carbon-metal bond.

Another approach involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), although the latter is generally less reactive towards aryl halides. Other reducing systems include the use of zinc dust in acetic acid or sodium metal in liquid ammonia (B1221849).

Metal-halogen exchange, as mentioned earlier, can also be a prelude to halogen removal. ambeed.com Treatment with an organolithium reagent can convert the chloro-substituent into a lithio-substituent, which can then be quenched with a proton source (like water or methanol) to afford the dehalogenated product. uwindsor.ca

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Methoxypyridin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the examination of the magnetic properties of atomic nuclei, NMR provides rich information regarding the connectivity of atoms, their chemical environment, and the three-dimensional structure of molecules. For a molecule such as 2-Chloro-3-methoxypyridin-4-ol, a combination of one- and two-dimensional NMR techniques, as well as quantitative methods, allows for its unambiguous characterization.

Proton (¹H) NMR for Structural Confirmation

Proton (¹H) NMR spectroscopy is instrumental in confirming the presence and arrangement of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

The pyridinol ring possesses two aromatic protons. Due to the substitution pattern, these protons are expected to appear as distinct signals in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the chloro, methoxy, and hydroxyl substituents. The hydroxyl proton signal can be broad and its chemical shift is often solvent-dependent, but it can typically be found in a wide range from δ 4.0 to 12.0 ppm. The methoxy group will present as a sharp singlet, integrating to three protons, in the upfield region, generally around δ 3.5-4.0 ppm.

The coupling patterns (spin-spin splitting) between adjacent protons provide valuable information about their connectivity. In this case, the two aromatic protons would likely exhibit a doublet of doublets or a more complex splitting pattern depending on their coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-57.5 - 7.8d1H
H-68.0 - 8.3d1H
-OCH₃3.8 - 4.1s3H
-OH9.0 - 11.0br s1H

Note: Predicted values are based on the analysis of related substituted pyridine (B92270) structures. Actual experimental values may vary.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal.

The pyridine ring contains five carbon atoms, and the methoxy group contributes an additional carbon. The chemical shifts of the ring carbons are influenced by the electronegativity of the substituents and their positions. The carbon atom bearing the chloro group (C-2) is expected to be deshielded, appearing at a lower field. Similarly, the carbons attached to the methoxy (C-3) and hydroxyl (C-4) groups will also have characteristic chemical shifts. The methoxy carbon will appear in the upfield region, typically between δ 55 and 65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3140 - 145
C-4160 - 165
C-5110 - 115
C-6148 - 153
-OCH₃58 - 62

Note: Predicted values are based on the analysis of related substituted pyridine structures. Actual experimental values may vary.

Quantitative NMR Techniques (e.g., ³¹P{¹H} qNMR in related catalytic systems)

Quantitative NMR (qNMR) is a powerful analytical method that allows for the determination of the concentration or purity of a substance without the need for a calibration curve, relying instead on the direct proportionality between signal intensity and the number of nuclei. While ¹H qNMR is the most common, qNMR of other nuclei like ³¹P can be highly valuable in specific contexts.

In the study of catalytic systems, particularly those involving organometallic complexes with phosphorus-containing ligands, ³¹P{¹H} qNMR (proton-decoupled quantitative Phosphorus-31 NMR) can be an invaluable tool. If this compound or its derivatives were to be used as ligands in a catalytic reaction involving a phosphine co-ligand, ³¹P{¹H} qNMR could be employed to:

Monitor the progress of a reaction: By integrating the signals of the phosphorus-containing starting materials, intermediates, and products, one can quantify the conversion and yield over time.

Determine the concentration of active catalyst: The concentration of the catalytically active species can be accurately measured, which is crucial for understanding reaction kinetics and mechanism.

Assess the purity of phosphorus-containing reagents: The purity of phosphine ligands or metal-phosphine complexes can be determined with high accuracy.

The success of a qNMR experiment relies on careful optimization of experimental parameters, such as the relaxation delay (D1) and the pulse angle, to ensure full relaxation of the nuclei between scans and uniform excitation across the spectral width.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule.

For this compound (C₆H₆ClNO₂), the expected exact mass of the molecular ion [M+H]⁺ can be calculated. HRMS analysis would be able to confirm this elemental composition, distinguishing it from other potential isobaric compounds.

Table 3: Predicted HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺160.0160
[M+Na]⁺182.0000

Note: These values are calculated based on the elemental composition C₆H₆ClNO₂.

LC/MS Techniques

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and for purifying compounds.

In the context of this compound, LC/MS could be used to:

Monitor reaction progress and purity: The formation of the product and the presence of any impurities can be tracked during its synthesis.

Analyze fragmentation patterns: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometer, MS/MS), a characteristic fragmentation pattern can be obtained. This "fingerprint" can be used for structural confirmation. Expected fragmentation pathways for this compound would likely involve the loss of the methoxy group (as a methyl radical or formaldehyde), the chloro group, and potentially cleavage of the pyridine ring.

The analysis of these fragmentation patterns provides valuable insights into the connectivity and stability of different parts of the molecule, further corroborating the structure determined by NMR.

Vibrational Spectroscopy

Detailed experimental data for the vibrational spectroscopy of this compound is not present in surveyed scientific literature.

Specific Fourier Transform Infrared (FTIR) spectroscopy data, including characteristic absorption bands and functional group assignments for this compound, has not been reported in available research.

Information regarding the Raman spectroscopy of this compound, which would provide insights into its molecular vibrations and structural features, is not documented in the reviewed sources.

X-ray Diffraction Analysis

No crystallographic data from X-ray diffraction studies for this compound could be located.

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, precise data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Powder X-ray Diffraction (PXRD) patterns used for the characterization of the crystalline phase of this compound are not available in the scientific literature.

Elemental Analysis for Compositional Verification

Specific results from the elemental analysis of this compound, which would confirm its empirical and molecular formula, have not been published.

Due to the absence of empirical data for this compound, the creation of data tables and a detailed article as per the requested outline is not possible without compromising the principles of scientific accuracy.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Methoxypyridin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net It is used to investigate structural parameters, vibrational frequencies, and electronic properties of molecules. ijrte.org For 2-Chloro-3-methoxypyridin-4-ol, DFT calculations can elucidate the interplay between the chloro, methoxy (B1213986), and hydroxyl substituents on the pyridine (B92270) ring.

Prediction of Electronic Effects and Reactivity Profiles

The electronic nature of the substituents on the pyridine ring significantly influences the molecule's reactivity. The chlorine atom at the 2-position acts as an electron-withdrawing group, while the methoxy and hydroxyl groups at the 3- and 4-positions are electron-donating. DFT calculations can quantify these effects by computing various electronic descriptors.

DFT can be used to analyze the nucleophilicity of substituted pyridines, providing a theoretical basis to predict their reactivity. researcher.lifeias.ac.in For instance, the presence of electron-donating groups is expected to enhance the nucleophilic character of the pyridine nitrogen. Conversely, electron-withdrawing groups can make the metal center in a complex more reactive. nih.gov The Hammett substituent constant (σ) is often used in conjunction with DFT to correlate the electronic properties of substituents with experimental reactivity. researcher.lifenih.gov

Table 1: Illustrative Electronic Properties Calculated via DFT (Note: The following values are for illustrative purposes to demonstrate typical DFT outputs and are not specific to this compound.)

ParameterDescriptionIllustrative Value
Dipole Moment (Debye)Measures the overall polarity of the molecule.2.5 D
Ionization Potential (eV)Energy required to remove an electron.8.5 eV
Electron Affinity (eV)Energy released when an electron is added.1.2 eV
Chemical Hardness (η)Resistance to change in electron distribution.3.65 eV

Modeling of Competitive Reaction Pathways

DFT is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. researchgate.net This involves locating transition states and intermediates to map out the most favorable reaction pathways. nih.gov For this compound, several reactions could be of interest, such as nucleophilic substitution at the C-Cl bond or reactions involving the hydroxyl group.

By calculating the activation energies (ΔE‡) for different potential pathways, researchers can predict which reaction is kinetically favored. mdpi.com For example, DFT calculations can compare the energy barriers for a direct substitution reaction versus a pathway that involves intermediates. nih.govmdpi.com This is crucial for understanding selectivity and designing synthetic routes. Computational software can be used to construct and analyze complex chemical reaction networks, identifying the most probable routes for product formation based on calculated reaction barriers. nih.gov

Structural Optimization and Conformational Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. nanobioletters.com This process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. nanobioletters.com For a molecule like this compound, this would involve determining the precise arrangement of the chloro, methoxy, and hydroxyl groups relative to the pyridine ring.

Conformational analysis, a broader search for different stable spatial arrangements (conformers), is also critical. nih.gov Substituents like the methoxy and hydroxyl groups can rotate, leading to different conformers with varying energies. DFT calculations can identify the lowest-energy conformer, which is presumed to be the most abundant form of the molecule. nih.gov The accuracy of these calculated geometries can often be validated by comparing them with experimental data from techniques like X-ray crystallography, if available. nih.gov Studies on related molecules like 2-chloro-6-methoxypyridine (B123196) have shown that geometries obtained from DFT methods are in good agreement with experimental data. nih.gov

Table 2: Typical Structural Parameters from DFT Geometry Optimization (Note: These are representative values and not the actual calculated parameters for this compound.)

ParameterDescriptionIllustrative Value
C-Cl Bond LengthDistance between Carbon and Chlorine atoms1.75 Å
C-O (methoxy) Bond LengthDistance between Carbon and Oxygen of the methoxy group1.36 Å
C-N-C Bond AngleAngle within the pyridine ring118.5°
C-C-O-H Dihedral AngleTorsion angle defining the orientation of the hydroxyl group180.0°

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and properties of molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern chemical reactivity and electronic transitions.

HOMO-LUMO Energy Calculations for Charge Transfer Properties

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and reactivity. scirp.orgresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

The analysis of HOMO and LUMO energy levels and their spatial distribution can provide insights into intramolecular charge transfer. researchgate.net If the HOMO and LUMO are localized on different parts of the molecule, an electronic transition from the HOMO to the LUMO results in a spatial transfer of charge. researchgate.net For this compound, the electron-donating groups (methoxy, hydroxyl) would likely contribute significantly to the HOMO, while the electron-withdrawing chloro group and the pyridine ring might have a larger contribution to the LUMO. rsc.org

Table 3: Illustrative Frontier Orbital Energies (Note: These values are for illustrative purposes.)

OrbitalEnergy (eV)Description
LUMO-1.5 eVLowest Unoccupied Molecular Orbital; electron acceptor.
HOMO-6.0 eVHighest Occupied Molecular Orbital; electron donor.
HOMO-LUMO Gap4.5 eVEnergy difference; relates to stability and reactivity. nih.gov

Analysis of Electron Density Distributions

The total electron density distribution reveals how electrons are shared among the atoms in a molecule. A valuable tool for visualizing this is the Molecular Electrostatic Potential (MEP) map. researchgate.net An MEP map plots the electrostatic potential onto the electron density surface, using color-coding to indicate different regions of charge. researchgate.net

Typically, red or yellow colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net Blue colors indicate regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy and hydroxyl groups and the nitrogen of the pyridine ring, identifying them as sites for interaction with electrophiles. Conversely, regions near the hydrogen atoms would show positive potential. This analysis is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. researchgate.netijcce.ac.ir

In-depth Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough investigation into the computational chemistry and theoretical properties of the chemical compound this compound reveals a significant gap in the available scientific literature. Despite the importance of computational methods in modern chemical research for predicting molecular behavior and characteristics, specific studies detailing the vibrational frequencies, potential energy distribution, transition states, and reaction energy profiles for this particular molecule could not be located in publicly accessible research databases.

Computational chemistry serves as a powerful tool for elucidating the intricate details of molecular structure and reactivity. Techniques such as vibrational frequency calculations are instrumental in interpreting and assigning experimental spectroscopic data, like that obtained from infrared (IR) and Raman spectroscopy. These calculations predict the various vibrational modes of a molecule, offering a theoretical spectrum that can be correlated with experimental findings to confirm molecular structure.

Furthermore, Potential Energy Distribution (PED) analysis provides a quantitative breakdown of how each internal coordinate, such as bond stretches, angle bends, and torsions, contributes to a specific vibrational mode. This level of detail is crucial for an unambiguous assignment of spectral peaks to the corresponding molecular motions.

Advanced computational methods also allow for the exploration of chemical reaction mechanisms. The characterization of transition states, the highest energy points along a reaction pathway, is fundamental to understanding the kinetics and feasibility of a chemical transformation. By mapping the energy profile of a reaction, researchers can determine activation energies and predict reaction rates, providing invaluable insights into how a molecule like this compound might behave in different chemical environments.

While computational studies have been performed on structurally related pyridine derivatives, the unique substitution pattern of this compound—with a chlorine atom, a methoxy group, and a hydroxyl group at specific positions on the pyridine ring—means that data from other compounds cannot be accurately extrapolated. The electronic and steric effects of these substituents will uniquely influence the molecule's vibrational properties and reactivity.

The absence of specific research on this compound presents an open opportunity for future computational studies. Such research would be valuable for chemists working with this compound, providing a foundational understanding of its spectroscopic and reactive characteristics. Until such studies are conducted and published, a detailed and scientifically accurate article on the computational chemistry of this compound, as outlined in the initial request, cannot be generated.

Structure Reactivity and Structure Property Relationships of 2 Chloro 3 Methoxypyridin 4 Ol and Its Analogs

Influence of Substituent Position on Pyridine (B92270) Ring Reactivity

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the high electronegativity of the nitrogen atom. uobabylon.edu.iq This nitrogen atom inductively withdraws electron density from the ring carbons, making pyridine less reactive towards electrophilic aromatic substitution (EAS) and more reactive towards nucleophilic substitution. gcwgandhinagar.comwikipedia.org The placement of additional substituents, such as a halogen and a methoxy (B1213986) group, further modulates this intrinsic reactivity.

Halogens, like the chlorine atom in 2-Chloro-3-methoxypyridin-4-ol, exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect further deactivates the pyridine ring towards electrophilic attack, making reactions like nitration or halogenation, which are already difficult on unsubstituted pyridine, even more challenging. libretexts.orgstackexchange.com The deactivation is most pronounced at the ortho and para positions relative to the halogen.

Conversely, this electron withdrawal makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom and the halogen work synergistically to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the π-system, stabilizing the negatively charged Meisenheimer complex intermediate that forms during nucleophilic attack. gcwgandhinagar.com This effect is particularly strong for substituents at the 2- and 4-positions. gcwgandhinagar.com

Table 1: Influence of Halogen Substituents on Pyridine Reactivity

EffectDescriptionConsequence for Reactivity
Inductive Effect (-I) The electronegative halogen atom pulls electron density away from the ring carbons.Strong deactivation of the ring towards electrophilic aromatic substitution (EAS).
Resonance Effect (+R) The lone pairs on the halogen can be donated to the ring, but this effect is weak for chlorine and outweighed by the inductive effect.Minor influence compared to the strong deactivation from the inductive effect.
Nucleophilic Substitution The halogen stabilizes the intermediate carbanion formed during nucleophilic attack.Activation of the ring towards nucleophilic aromatic substitution (SNAr), especially at positions 2 and 4.

The methoxy group (-OCH₃) exhibits a dual electronic effect. It has a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom, which can be delocalized into the pyridine ring. libretexts.org This effect increases the electron density, particularly at the ortho and para positions relative to the methoxy group. Simultaneously, the oxygen atom exerts an electron-withdrawing inductive effect (-I), but for the methoxy group, the resonance effect is typically dominant. libretexts.org

Role of Functional Groups on Chemical Behavior

A critical feature of hydroxypyridines is their ability to exist in tautomeric forms. 2-Hydroxypyridine, for instance, exists in equilibrium with its tautomer, 2-pyridone. nih.gov This tautomerism involves the transfer of a proton between the oxygen and nitrogen atoms. nih.gov Similarly, 4-hydroxypyridines exist in equilibrium with 4-pyridones. For this compound, this equilibrium is a defining characteristic of its structure and reactivity.

The position of this equilibrium is highly sensitive to the environment, particularly the solvent. wuxibiology.com In the gas phase or non-polar solvents, the hydroxy (enol) form often predominates, while in polar or protic solvents, the pyridone (keto) form is typically more stable due to better solvation of the more polar pyridone structure. wuxibiology.comrsc.org The presence of water molecules can significantly lower the energy barrier for tautomerization by facilitating proton transfer. wuxibiology.com This tautomerism is crucial as the two forms have different aromatic characters and chemical reactivities.

Table 2: Factors Influencing Hydroxypyridine-Pyridone Tautomerism

FactorInfluence on EquilibriumRationale
Solvent Polarity Polar solvents favor the pyridone form.The pyridone tautomer is more polar and experiences stronger stabilizing interactions (e.g., hydrogen bonding) in polar media. wuxibiology.com
Hydrogen Bonding Protic solvents or self-association can shift the equilibrium.Intermolecular hydrogen bonding can stabilize one tautomer over the other. Dimerization is a common stabilization mechanism. rsc.org
Electronic Effects of other Substituents Electron-withdrawing or -donating groups can influence the relative stability of the tautomers.Substituents alter the electron density on the ring and the acidity/basicity of the N-H and O-H groups.

The introduction of a halogen atom significantly alters the electronic landscape of the pyridine ring. The strong electronegativity of chlorine leads to a general decrease in electron density across the ring system, which can be observed through various physicochemical properties. nih.gov This electron-withdrawing nature makes the pyridinol proton more acidic compared to its non-halogenated analog.

Furthermore, the electronic changes induced by halogenation can be quantified by electrochemical methods. Studies on substituted pyridine complexes have shown a direct correlation between the electronic character of the substituents and the redox potential of a coordinated metal center. nih.gov Electron-withdrawing groups, such as halogens, typically shift the redox potential to be more positive, indicating that the metal center becomes more electron-deficient and potentially more reactive. nih.gov

Steric and Electronic Effects on Reaction Kinetics and Selectivity

The rate and outcome of chemical reactions involving this compound are governed by a combination of steric and electronic factors.

Electronic Effects : The combined electronic influences of the substituents determine the most likely sites for electrophilic or nucleophilic attack. The ring nitrogen and the chlorine atom are strongly deactivating for EAS, while the methoxy and hydroxyl groups are activating. libretexts.orguoanbar.edu.iq The net effect is a complex electron density map that directs the regioselectivity of reactions. For nucleophilic substitution, the chlorine at the 2-position is activated for displacement by the ring nitrogen. gcwgandhinagar.com

Steric Effects : Steric hindrance plays a crucial role in reaction kinetics and selectivity. The presence of substituents adjacent to a potential reaction site can impede the approach of a reagent, slowing down the reaction rate or favoring reaction at a less hindered site. acs.org In this compound, the substituents at positions 2 and 3 create a sterically crowded environment on one side of the molecule. This can influence not only reactions on the pyridine ring itself but also reactions involving the functional groups, such as O-alkylation of the hydroxyl/pyridone. Computational and experimental studies on substituted pyridines have demonstrated that steric interactions can be the rate-determining factor in certain substitution reactions. nih.govresearchgate.net

Table 3: Summary of Steric and Electronic Effects on Reactivity

FeatureElectronic EffectSteric EffectImpact on Kinetics & Selectivity
Pyridine Nitrogen -I, -R; deactivates ring to EAS, activates to NAS.Lone pair is a site for protonation/Lewis acid coordination.Reduces overall EAS reactivity; directs NAS to C2/C4.
2-Chloro Group -I > +R; deactivates ring to EAS.Blocks access to the C2 position and influences the conformation of the C3-methoxy group.Slows EAS; activates C2 for nucleophilic displacement. gcwgandhinagar.com
3-Methoxy Group +R > -I; activates ring to EAS.Can hinder attack at the adjacent C2 and C4 positions.Increases electron density at C2, C4, C6, but steric bulk may disfavor attack at C2 and C4.
4-Hydroxyl/Oxo Group +R; strongly activating (as -OH) or deactivating (as =O).Can participate in intermolecular hydrogen bonding.Tautomeric form dictates reactivity; the -OH group is a strong ortho-, para-director.

Steric Hindrance in Nucleophilic Aromatic Substitution

Steric hindrance plays a crucial role in determining the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. In the case of this compound, the site of nucleophilic attack is the carbon atom at the 2-position, which is bonded to the chlorine leaving group. The accessibility of this site is influenced by the adjacent methoxy group at the 3-position.

The methoxy group (-OCH₃) at the C-3 position, being ortho to the reaction center, exerts a significant steric shield. This bulkiness can impede the optimal trajectory of an incoming nucleophile, thereby increasing the activation energy of the reaction and slowing the rate of substitution. The extent of this hindrance is dependent on the size of the nucleophile itself; larger, more sterically demanding nucleophiles will experience greater repulsion from the methoxy group. For instance, reactions that proceed smoothly with small nucleophiles like ammonia (B1221849) may be significantly retarded or prevented with bulkier reagents such as dibutylamine.

In contrast, the hydroxyl group (-OH) at the C-4 position is para to the reaction site and does not present a direct steric impediment to the approaching nucleophile at C-2. Its influence on the reaction rate is primarily electronic rather than steric.

Studies on related substituted pyridines have demonstrated the profound impact of steric effects. For example, in 3-substituted 2,6-dichloropyridines, the regioselectivity of substitution is significantly correlated with the steric parameter of the substituent at the 3-position. researchgate.net Bulky substituents at this position direct nucleophilic attack to the more accessible 6-position. researchgate.net This principle underscores the sensitivity of SNAr reactions to the steric environment immediately surrounding the substitution site.

Table 1: Impact of Nucleophile Size on Reactivity in SNAr Reactions
NucleophileRelative SizeExpected Reactivity with this compoundReasoning
Ammonia (NH₃)SmallHigherMinimal steric clash with the C-3 methoxy group.
PyrrolidineMediumModerateIncreased steric interaction compared to ammonia.
DibutylamineLargeLow to negligibleSevere steric hindrance from the C-3 methoxy group prevents effective approach to C-2.

Inductive and Resonance Effects of Substituents

The reactivity of this compound is also heavily influenced by the electronic properties of its substituents, which modulate the electron density of the pyridine ring and stabilize the key intermediate in the SNAr mechanism. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's feasibility.

The pyridine ring itself is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom acts as a strong electron-withdrawing group via the inductive effect, and it can stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho (C-2, C-6) or para (C-4) positions.

The substituents on this compound have the following electronic effects:

Chloro Group (-Cl) at C-2: This group is the leaving group. It is strongly electron-withdrawing through its inductive effect (-I), which further increases the electrophilicity of the carbon atom it is attached to, making it susceptible to nucleophilic attack. It has a weak electron-donating resonance effect (+R).

Methoxy Group (-OCH₃) at C-3: The oxygen atom is highly electronegative, leading to an inductive electron-withdrawing effect (-I). However, the lone pairs on the oxygen can participate in resonance, donating electron density to the ring (+R effect). Since it is meta to the site of negative charge accumulation in the intermediate (at C-4 and C-6), its resonance effect on stabilizing the intermediate is minimal.

Hydroxyl Group (-OH) at C-4: Similar to the methoxy group, the hydroxyl group is inductively withdrawing (-I) but strongly electron-donating through resonance (+R). Being para to the reaction site, its +R effect can destabilize the ground state by increasing electron density on the ring but can help stabilize the Meisenheimer intermediate where negative charge is delocalized onto the C-4 position. Under basic conditions, this group will be deprotonated to an oxide (-O⁻), which is an extremely powerful resonance electron-donating group.

Table 2: Electronic Effects of Substituents on the Pyridine Ring
SubstituentPositionInductive EffectResonance EffectOverall Effect on SNAr Reactivity at C-2
Pyridine Nitrogen1-I (Strong)-R (Strong)Strongly Activating
Chloro (-Cl)2-I (Strong)+R (Weak)Activating (as leaving group site)
Methoxy (-OCH₃)3-I (Moderate)+R (Moderate)Slightly Deactivating (meta to charge)
Hydroxyl (-OH)4-I (Moderate)+R (Strong)Ambiguous: Deactivates ground state, stabilizes intermediate

Analog Comparison and Derivatization Strategies for Modulating Reactivity

The reactivity of this compound can be benchmarked against related halogenated pyridinols and pyridinamines. Understanding these differences allows for the rational design of derivatives with tailored chemical properties.

Comparative Analysis with Other Halogenated Pyridinols and Pyridinamines

The rate of SNAr reactions is highly dependent on the nature of the leaving group and the other substituents on the aromatic ring.

Effect of the Halogen: The identity of the halogen atom at the C-2 position has a dramatic effect on reaction rates. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent breaking of the carbon-halogen bond. Therefore, the bond strength is less important than the ability of the halogen to activate the ring through its inductive effect. Fluorine is the most electronegative halogen and thus has the strongest inductive electron-withdrawing effect, making the attached carbon more electrophilic. The established reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. researchgate.net For example, studies on 2-halopyridines have shown that 2-fluoropyridine (B1216828) reacts approximately 320 times faster than 2-chloropyridine (B119429) with sodium ethoxide.

Table 3: Comparative Reactivity of 2-Substituted Pyridine Analogs
CompoundLeaving Group (C-2)Key Substituent (C-4)Relative SNAr Rate (Predicted)Primary Reason for Reactivity Difference
2-Fluoro-3-methoxypyridin-4-ol-F-OHVery HighStrong inductive effect of Fluorine strongly activates C-2.
This compound-Cl-OHModerateReference compound; Chlorine is a good leaving group and activator.
2-Chloro-3-methoxypyridin-4-amine-Cl-NH₂LowStrong +R effect of the amino group deactivates the ring towards nucleophilic attack.

Design Principles for Modulating Chemical Reactivity via Substituent Modifications

The reactivity of the this compound scaffold can be strategically tuned by modifying its substituents. These modifications can enhance or suppress the rate of SNAr reactions, or direct the selectivity of reactions.

Enhancing Reactivity by Ring Activation: The most effective way to increase the rate of SNAr is to make the pyridine ring more electron-deficient. This can be achieved in several ways:

Adding Electron-Withdrawing Groups (EWGs): Introducing strong EWGs, such as a nitro (-NO₂) or cyano (-CN) group, at the 5-position (ortho to the nitrogen and para to the leaving group) would significantly stabilize the Meisenheimer intermediate through resonance and induction, thereby accelerating the substitution reaction.

N-Oxidation: Converting the pyridine nitrogen to an N-oxide (N→O) dramatically withdraws electron density from the ring, making it highly activated for nucleophilic attack at the C-2 and C-4 positions.

Quaternization/Lewis Acid Activation: Protonation or alkylation of the pyridine nitrogen to form a pyridinium (B92312) salt places a positive charge on the ring, making it exceptionally reactive towards nucleophiles. Similarly, coordination of a Lewis acid (e.g., ZnCl₂) to the nitrogen atom can also serve to activate the ring. nih.gov

Modulating the Leaving Group: As discussed, changing the leaving group from chlorine to fluorine would provide a substantial rate enhancement. This is a key strategy when rapid and efficient substitution is desired under mild conditions.

Tuning Steric and Electronic Balance: The methoxy group at C-3 could be replaced with other alkoxy groups of varying sizes to modulate the steric hindrance at the reaction center. Alternatively, replacing it with a non-sterically hindering, yet electron-withdrawing group could increase reactivity by reducing steric repulsion while maintaining electronic activation.

Table 4: Strategies for Modulating SNAr Reactivity of the Pyridinol Scaffold
Modification StrategySpecific ChangeExpected Effect on ReactivityMechanism of Action
Leaving Group ModificationReplace -Cl with -F at C-2IncreaseEnhances electrophilicity of C-2 via stronger inductive effect.
Ring ActivationAdd -NO₂ group at C-5Dramatically IncreaseStrong -I and -R effects stabilize the Meisenheimer intermediate.
Ring ActivationConvert to Pyridine-N-OxideDramatically IncreaseStrong inductive withdrawal by the N⁺-O⁻ dipole activates the ring.
Steric TuningReplace C-3 -OCH₃ with -HIncreaseRemoves steric hindrance at the reaction site.
Electronic TuningReplace C-4 -OH with -HIncreaseRemoves the deactivating +R effect of the hydroxyl group.

Advanced Research Applications of 2 Chloro 3 Methoxypyridin 4 Ol in Chemical Science

Utility in Complex Organic Synthesis

The unique arrangement of functional groups in 2-Chloro-3-methoxypyridin-4-ol makes it a potentially valuable building block in the field of organic synthesis, particularly for the construction of heterocyclic systems which form the backbone of many biologically active compounds.

Key Intermediate in Heterocyclic Compound Synthesis

The pyridine (B92270) core of this compound is a fundamental heterocyclic scaffold. The presence of a chlorine atom at the 2-position offers a reactive site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The methoxy (B1213986) and hydroxyl groups can also be chemically manipulated, for instance, through etherification, esterification, or demethylation, to yield a variety of derivatives. These features enable its use as a key intermediate in the synthesis of more elaborate heterocyclic compounds, such as fused pyridine systems or substituted bi- and poly-cyclic aromatic structures.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

Substituted pyridines are integral components of numerous pharmaceutical and agrochemical products. For instance, related compounds like 4-chloro-3-methoxy-2-methylpyridine serve as crucial intermediates in the synthesis of proton pump inhibitors such as pantoprazole. google.comscispace.com The structural similarity of this compound suggests its potential as a precursor for novel pharmaceutical and agrochemical candidates. The chloro and hydroxyl functionalities can be exploited to connect the pyridine ring to other molecular fragments, a common strategy in drug discovery and the development of new pesticides. The methoxy group can influence the electronic properties and bioavailability of the final product.

Catalytic Applications and Ligand Design

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic opens up possibilities for its application in catalysis and ligand design.

Role in Transition Metal-Catalyzed Reactions

While direct catalytic applications of this compound have not been reported, pyridine derivatives are widely used as ligands in transition metal-catalyzed reactions. The electronic properties of the pyridine ring can be tuned by its substituents, which in turn influences the catalytic activity of the metal center. The chloro and methoxy groups on this compound could modulate the electron density on the nitrogen atom, thereby affecting its coordination properties and the performance of a potential catalyst.

Development of Novel Ligand Systems for Catalysis

The functional groups on this compound could be chemically modified to create multidentate ligands. For example, the hydroxyl group could be functionalized to introduce another coordinating arm, leading to the formation of bidentate or tridentate ligands. Such ligands are highly sought after in catalysis as they can form stable complexes with transition metals and provide better control over the stereochemistry and reactivity of catalytic transformations.

Integration into Advanced Materials Research

Synthesis of Organic Materials with Tailored Properties

There is currently a lack of published research specifically detailing the use of this compound in the synthesis of organic materials with tailored properties. The inherent reactivity of the chloro and hydroxyl groups on the pyridine ring suggests its potential as a building block. For instance, the hydroxyl group could be functionalized to introduce polymerizable moieties, and the chloro group could participate in cross-coupling reactions to build larger conjugated systems. However, without specific studies, any discussion of its application in creating materials with specific electronic, optical, or thermal properties remains speculative.

Design of Functional Polymers and Photo-Physical Materials

Similarly, the application of this compound in the design of functional polymers and photo-physical materials is not described in the available scientific literature. While substituted pyridines are known to be components of various functional polymers and can exhibit interesting photo-physical properties such as fluorescence, no data on the polymerization of or with this compound, nor any characterization of its photophysical properties (e.g., absorption and emission spectra, quantum yields), could be found.

Development of Chemical Probes and Research Tools

Utilization in Fragment-Based Drug Design (FBDD) Scaffolds

Fragment-based drug design (FBDD) is a powerful method for discovering lead compounds in drug development. It involves screening small molecules ("fragments") that bind weakly to a biological target and then growing or combining them to produce a more potent lead. The pyridin-4-ol core is a common scaffold in medicinal chemistry. However, no specific instances of this compound being included in fragment libraries or being identified as a hit in an FBDD screen have been reported in the literature.

Investigational Chemical Scaffolds for Biological Target Modulation

The substitution pattern of this compound, featuring a halogen, a methoxy group, and a hydroxyl group, presents opportunities for diverse interactions with biological targets. These functional groups can participate in hydrogen bonding, halogen bonding, and hydrophobic interactions, making the molecule an interesting candidate as a chemical scaffold. Nonetheless, there are no published studies that investigate the use of this compound as a scaffold for modulating the activity of any specific biological targets.

Future Directions and Emerging Research Avenues for 2 Chloro 3 Methoxypyridin 4 Ol Chemistry

Exploration of Novel Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental responsibility is driving a shift away from traditional synthetic methods that often rely on harsh reagents and volatile organic solvents. Future research into the synthesis of 2-Chloro-3-methoxypyridin-4-ol and its analogues will prioritize green chemistry principles.

Key areas of exploration include:

Catalytic Approaches: Development of novel catalysts, such as those based on earth-abundant metals or repurposed waste materials, can lead to more efficient and environmentally friendly processes. For instance, the use of a sulfated polyborate catalyst has demonstrated rapid and high-yield synthesis of substituted pyridine (B92270) derivatives in a green, one-pot, multi-component reaction. researchgate.net Similar strategies could be adapted for pyridin-4-ol targets.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for process automation. Investigating the synthesis of this compound in flow could lead to higher yields, reduced reaction times, and minimized waste generation.

Aqueous Synthesis: Performing reactions in water is a cornerstone of green chemistry. Research into aqueous Ullmann couplings, for example, has shown success for related structures and could be adapted, potentially using surfactants to manage solubility while eliminating the need for traditional organic solvents. acs.org

Synthetic StrategyPotential AdvantagesKey Research Challenge
Heterogeneous Catalysis Easy catalyst recovery and reuse, reduced waste.Catalyst deactivation, substrate scope limitations.
Continuous Flow Synthesis Improved safety, scalability, and process control.Equipment cost, optimization of flow parameters.
Aqueous Media Reactions Environmentally benign, low cost, reduced flammability.Solubility of non-polar reactants, product isolation.
Microwave-Assisted Synthesis Rapid reaction times, improved yields.Scalability, potential for localized overheating.

Advanced Mechanistic Insights via In Situ Spectroscopy

A profound understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product selectivity. Traditional analytical methods often rely on analyzing reactions after they have been quenched, providing only a snapshot in time. The application of in situ spectroscopic techniques allows for real-time monitoring of reacting systems, offering unprecedented mechanistic detail.

Future research will likely employ a suite of these techniques to study the formation and transformation of this compound:

In Situ Raman Spectroscopy: This non-destructive technique is highly sensitive to changes in chemical bonding and molecular structure, making it ideal for tracking the conversion of reactants, the formation of intermediates, and the appearance of products in real time. mdpi.com It is particularly well-suited for monitoring polymorphic transformations and reactions in complex mixtures. mdpi.com

In Situ FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR can monitor the concentration of key functional groups in solution, providing kinetic data and helping to identify transient intermediates that are invisible to offline methods.

Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework allows for the continuous analysis and control of chemical processes, ensuring consistent product quality and optimizing reaction conditions on the fly.

By applying these methods, researchers can gain a deeper understanding of the roles of catalysts, solvents, and reagents in the synthesis of this compound, leading to more robust and efficient manufacturing processes. These tools are vital for understanding complex reaction landscapes and identifying key intermediates. researchgate.netnih.gov

Spectroscopic TechniqueInformation GainedApplication to this compound
Raman Spectroscopy Real-time monitoring of bond vibrations, polymorphic forms, and reaction kinetics. mdpi.comElucidating chlorination and methoxylation step mechanisms.
FTIR Spectroscopy Tracking changes in functional group concentrations.Monitoring the formation of the hydroxyl and carbonyl groups.
NMR Spectroscopy Detailed structural information on intermediates and products in solution.Identifying transient species and determining reaction pathways.

Integration with Machine Learning for Property Prediction and Retrosynthesis

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for molecular design and synthesis. Machine learning (ML) models, trained on vast datasets of chemical reactions and molecular properties, can accelerate research and development significantly. nih.gov

For this compound, two key areas of ML integration are emerging:

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can predict the physicochemical and biological properties of novel derivatives of this compound before they are ever synthesized. nih.gov By using graph convolutional neural networks and other advanced architectures, researchers can screen virtual libraries of compounds to identify candidates with desirable characteristics, such as specific solubility, reactivity, or bioactivity. nih.govchemrxiv.org This approach saves significant time and resources compared to traditional experimental screening.

AI-Powered Retrosynthesis: Retrosynthesis, the process of planning a synthesis by working backward from a target molecule, is a complex task that has traditionally relied on expert human intuition. nih.gov AI-driven retrosynthesis tools can analyze the structure of a complex target molecule containing the this compound scaffold and propose multiple, viable synthetic routes. chemcopilot.comarxiv.org These platforms leverage vast reaction databases to suggest novel and efficient pathways that a human chemist might overlook. chemrxiv.org

AI/ML ApplicationDescriptionPotential Impact on this compound Chemistry
Property Prediction Using ML models to forecast molecular properties (e.g., solubility, toxicity, reactivity). chemrxiv.orgsemanticscholar.orgRapidly screen virtual derivatives for desired characteristics, guiding synthesis efforts.
Retrosynthesis AI algorithms propose synthetic pathways by deconstructing a target molecule. nih.govchemrxiv.orgDiscover novel, more efficient, or more sustainable routes to complex target molecules.
Reaction Optimization ML models predict optimal reaction conditions (temperature, catalyst, solvent) for maximum yield.Reduce the number of experiments needed to optimize the synthesis of derivatives.

Development of New Applications in Specialized Chemical Fields

While this compound is a valuable building block, its full potential may lie in applications beyond its current use as a simple intermediate. Future research will focus on leveraging its unique electronic and structural features to develop new functional molecules.

Potential areas for development include:

Functional Dyes and Probes: The pyridinol scaffold can be a component of fluorescent probes or solvatochromic dyes. By strategically modifying the substituents, researchers could fine-tune the photophysical properties of new compounds for applications in bio-imaging or as environmental sensors.

Coordination Chemistry: The nitrogen and oxygen atoms of the pyridin-4-ol core provide excellent coordination sites for metal ions. This opens up possibilities for designing novel ligands for catalysis, metal-organic frameworks (MOFs), or therapeutic agents.

Agrochemicals: The substituted pyridine ring is a common feature in many successful herbicides and fungicides. Exploring derivatives of this compound could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action. The development of one-pot, multi-component reactions is a key strategy for efficiently producing libraries of such compounds for screening. researchgate.net

By exploring these advanced research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple intermediate into a key component of next-generation chemical technologies.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-3-methoxypyridin-4-ol, and how can reaction yields be maximized?

  • Methodological Answer: A common approach involves nucleophilic substitution on pyridine precursors. For example, substituting a hydroxyl group with chlorine under controlled conditions using sodium hydroxide in dichloromethane (DCM) as a base. Monitoring reaction progress via TLC and optimizing reaction time (12-24 hours) can improve yields. Post-synthesis purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer: Key techniques include:

  • 1H/13C NMR: Assign chemical shifts by comparing to structurally similar pyridine derivatives (e.g., 3-Amino-5-methoxypyridin-4-ol•2HCl, where methoxy and chloro groups exhibit distinct shifts) .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or GC-MS, noting fragmentation patterns characteristic of chloro-methoxy substitution.
  • IR Spectroscopy: Identify O-H (hydroxyl) and C-O (methoxy) stretching vibrations (~3200 cm⁻¹ and ~1250 cm⁻¹, respectively).

Q. How can researchers ensure purity during synthesis and purification?

  • Methodological Answer: Use gradient elution in column chromatography to separate byproducts. For recrystallization, select solvents with differential solubility (e.g., ethanol for polar impurities). Analytical HPLC with a C18 column and UV detection (λ = 254 nm) can verify purity >95% .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in substitution reactions?

  • Methodological Answer: Hybrid density functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in modeling reaction pathways. Calculate activation energies for nucleophilic substitution at the C2 position, and compare with experimental kinetics. Solvent effects (e.g., DCM) should be modeled using continuum solvation models (e.g., PCM) .

Q. What strategies resolve contradictions between experimental and computational data on tautomeric equilibria in this compound?

  • Methodological Answer: Combine X-ray crystallography (to determine solid-state structure) with NMR titration experiments (to study solution-phase equilibria). AIM (Atoms in Molecules) analysis of electron density from DFT calculations can validate hydrogen bonding interactions influencing tautomerism .

Q. How can regioselectivity be optimized in derivatization reactions (e.g., introducing substituents at C4 or C5)?

  • Methodological Answer: Use steric/electronic directing groups. For example, protect the hydroxyl group with a trimethylsilyl (TMS) moiety to direct electrophilic substitution to the C5 position. Microwave-assisted synthesis enhances regioselectivity by reducing side reactions .

Data Analysis and Mechanistic Studies

Q. What experimental and computational approaches elucidate the mechanism of hydroxyl group deprotonation in this compound?

  • Methodological Answer: Perform pH-dependent NMR studies to track protonation states. Pair with DFT-computed pKa values (using solvation models) to identify dominant tautomers. Compare with analogous compounds (e.g., 2-Chloro-5-fluoropyridin-3-ol) to assess electronic effects .

Q. How do steric effects from the methoxy group influence cross-coupling reactions (e.g., Suzuki-Miyaura) at adjacent positions?

  • Methodological Answer: Screen palladium catalysts (e.g., Pd(PPh3)4 vs. XPhos) to mitigate steric hindrance. Monitor reaction progress via GC-MS and optimize ligand-to-metal ratios. Computational modeling of transition states can identify steric clashes impeding coupling efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.